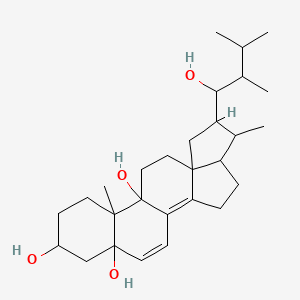

tricolorin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

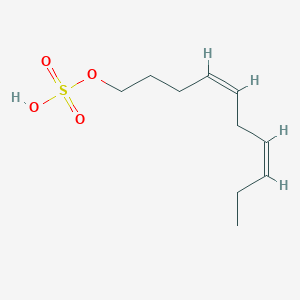

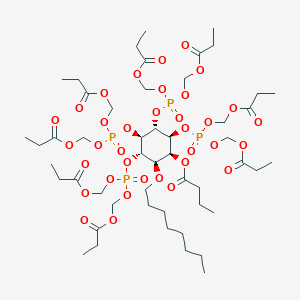

tricolorin F is a natural product found in Ipomoea tricolor with data available.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

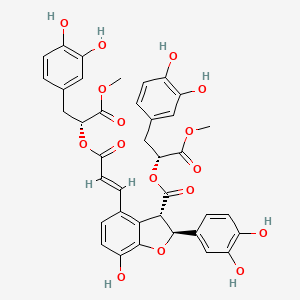

- Tricolorin F, a hetero-trisaccharide resin glycoside, has been successfully synthesized. The synthesis process involves multiple steps including preparation of intermediates and coupling reactions, culminating in the production of pure Tricolorin F. This synthesis is significant for chemical studies and potential pharmaceutical applications (Brito-Arias, Pereda-Miranda, & Heathcock, 2004).

Potential as a Natural Herbicide

- Tricolorin A, closely related to Tricolorin F, has been identified as a natural herbicide. It acts as both a pre- and post-emergence plant growth inhibitor, suggesting potential agricultural applications. Its ability to inhibit germination and seedling growth in various plant species indicates a broad-spectrum weed control capability, comparable to synthetic herbicides like paraquat (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).

Antioxidant Properties

- Studies on Amaranthus tricolor, which contains tricolorin F, have revealed it as a rich source of antioxidants. This includes betalains, carotenoids, and various phenolic acids, which have been associated with health benefits and potential therapeutic applications. The high levels of these compounds suggest potential for extracting juices or developing supplements (Sarker & Oba, 2019).

Structural Insights

- The crystal structure of a tricolorin A derivative, which shares a class with tricolorin F, has been determined. This provides valuable information for understanding the molecular configuration and potential interactions of these compounds, essential for pharmacological studies (Lehmann, Fürstner, & Müller, 2000).

Biomedical Research Applications

- Research on Ipomoea tricolor, containing tricolorin series compounds including tricolorin F, has shown these compounds' potential in biomedical applications. Their interaction with cell membranes suggests roles in cellular homeostasis and potential for targeted therapies (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).

Enhanced Synthesis Techniques

- Innovative synthesis techniques for tricolorin A and F have been developed, including stepwise and one-pot approaches. These advancements in synthesis methods could pave the way for more efficient production and broader research and application of tricolorin compounds (Sun et al., 2020).

Propiedades

Nombre del producto |

tricolorin F |

|---|---|

Fórmula molecular |

C34H60O15 |

Peso molecular |

708.8 g/mol |

Nombre IUPAC |

(1R,3S,5R,6S,7S,8R,10S,12R,13S,14S,15R,27S,29R,31R,32R,33S)-6,7,13,14,32,33-hexahydroxy-5-(hydroxymethyl)-12,31-dimethyl-27-pentyl-2,4,9,11,16,28,30-heptaoxatetracyclo[27.4.0.03,8.010,15]tritriacontan-17-one |

InChI |

InChI=1S/C34H60O15/c1-4-5-11-14-20-15-12-9-7-6-8-10-13-16-22(36)47-29-26(40)23(37)19(3)44-33(29)48-31-28(42)25(39)21(17-35)46-34(31)49-30-27(41)24(38)18(2)43-32(30)45-20/h18-21,23-35,37-42H,4-17H2,1-3H3/t18-,19-,20+,21-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+/m1/s1 |

Clave InChI |

BLGCNDRGZMCMJB-DMPWARCPSA-N |

SMILES isomérico |

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4O1)C)O)O)CO)O)O)C)O)O |

SMILES canónico |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)O)O |

Sinónimos |

tricolorin F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

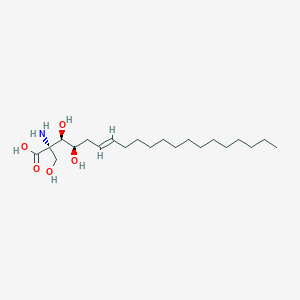

![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)

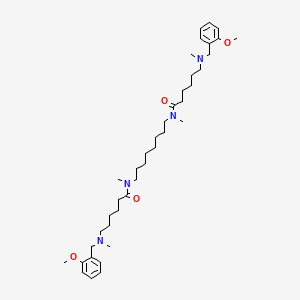

![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)

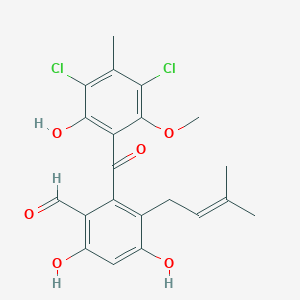

![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)